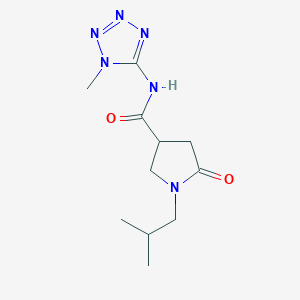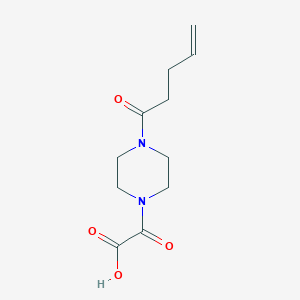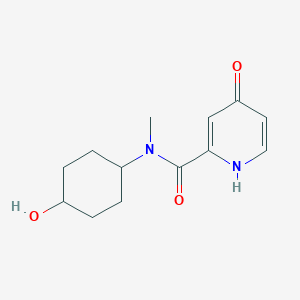
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for energy production in cancer cells.
作用機序
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide targets the mitochondrial TCA cycle by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide disrupts the energy production in cancer cells, leading to cell death. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to induce metabolic reprogramming in cancer cells, leading to decreased glucose consumption and increased reliance on fatty acid oxidation for energy production. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to induce mitochondrial dysfunction and alter redox balance in cancer cells, leading to the generation of reactive oxygen species and oxidative stress. These effects ultimately lead to cell death in cancer cells.
実験室実験の利点と制限
One advantage of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its ability to target the mitochondrial TCA cycle, which is essential for energy production in cancer cells. Additionally, (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, one limitation of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the development of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more effective formulations for the administration of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in vivo. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide in humans. Finally, the combination of (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide with other anticancer agents and immunotherapies should be explored to maximize its therapeutic potential.
合成法
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide is synthesized by the reaction of 3-bromo-1H-isoindole-1-one with 6-(2-hydroxypropyl)pyrazin-2-amine in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with (R)-2-chloropropionyl chloride to yield (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide.
科学的研究の応用
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has been extensively studied for its anticancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including pancreatic cancer, leukemia, lymphoma, and lung cancer. (2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
特性
IUPAC Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11(2)25-16-9-19-8-15(20-16)21-17(23)12(3)22-10-13-6-4-5-7-14(13)18(22)24/h4-9,11-12H,10H2,1-3H3,(H,20,21,23)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXBENNNZLWQIV-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CN=CC(=N1)OC(C)C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-(6-propan-2-yloxypyrazin-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)

![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)


![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
